For-Met-Val-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

For-Met-Val-OH can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:

Fmoc Protection: The amino acids are protected using the fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted side reactions.

Coupling: The protected amino acids are sequentially coupled on a solid support resin using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

Deprotection: The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added.

Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

For-Met-Val-OH undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Sodium borohydride, methanol as a solvent.

Substitution: Nucleophiles like amines or thiols, basic conditions.

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Hydroxymethylmethionylvaline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

For-Met-Val-OH has several applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and cleavage.

Biology: Investigated for its role in protein synthesis and degradation pathways.

Medicine: Explored for its potential as a therapeutic agent in targeting specific enzymes or receptors.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mecanismo De Acción

For-Met-Val-OH exerts its effects primarily through interactions with enzymes and receptors. The formyl group can act as a recognition element for specific enzymes, facilitating cleavage or modification of the peptide. The methionine and valine residues contribute to the overall stability and bioactivity of the compound.

Comparación Con Compuestos Similares

Similar Compounds

Met-Val-OH: Lacks the formyl group, resulting in different reactivity and biological activity.

For-Met-Ala-OH: Contains alanine instead of valine, altering its structural and functional properties.

For-Met-Leu-OH: Contains leucine instead of valine, affecting its hydrophobicity and interaction with biological targets.

Uniqueness

For-Met-Val-OH is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological recognition properties. This makes it a valuable tool in studying enzyme-substrate interactions and developing peptide-based therapeutics.

Actividad Biológica

For-Met-Val-OH, a peptide derivative involving phenylalanine, methionine, and valine, has garnered attention in the field of biochemical research due to its potential biological activities. This article delves into its biological activity, focusing on its effects on neurotransmitter modulation, particularly dopamine metabolism, and its implications in cognitive functions and psychiatric disorders.

Overview of this compound

This compound is a synthetic compound that mimics certain natural peptides. Its structure allows it to interact with various biological systems, particularly those involving neurotransmitter pathways. Understanding its biological activity is crucial for exploring therapeutic applications in neuropharmacology.

The primary mechanism through which this compound exerts its effects is through the modulation of catechol-O-methyltransferase (COMT) activity. COMT is an enzyme responsible for the degradation of catecholamines, including dopamine. The Val158Met polymorphism in the COMT gene significantly influences enzyme activity, with the Met allele associated with lower enzymatic activity and higher dopamine levels in the prefrontal cortex (PFC) compared to the Val allele .

Table 1: COMT Polymorphism Effects on Dopamine Levels

| Genotype | COMT Activity | Dopamine Levels in PFC |

|---|---|---|

| Val/Val | High | Lower |

| Val/Met | Intermediate | Moderate |

| Met/Met | Low | Higher |

Cognitive Function Implications

Research indicates that individuals with different COMT genotypes exhibit varying cognitive performances. For instance, studies have shown that Met allele carriers tend to perform better on tasks requiring cognitive stability, while Val allele carriers demonstrate enhanced cognitive flexibility . This distinction suggests that this compound may influence cognitive functions based on the individual's genetic makeup.

Case Study: Cognitive Performance and COMT Genotype

A study involving 556 participants assessed the relationship between COMT genotype and cognitive performance under stress. Results indicated that individuals with the Met allele performed better under stressful conditions compared to those with the Val allele, highlighting the role of dopamine modulation in cognitive resilience .

Clinical Relevance

The implications of this compound extend into clinical settings, particularly concerning psychiatric disorders such as schizophrenia. The Val allele has been identified as a small but significant risk factor for developing schizophrenia among individuals of European descent . The differential effects of this compound based on COMT genotype may offer insights into personalized treatment strategies for such disorders.

Table 2: Association of COMT Genotype with Psychiatric Disorders

| Disorder | Risk Factor | Genotype Association |

|---|---|---|

| Schizophrenia | Small but significant | Val allele |

| Bipolar Disorder | Moderate | Val allele |

| Anxiety Disorders | Variable | Both alleles |

Propiedades

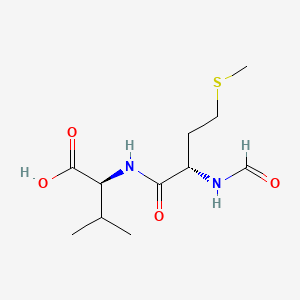

IUPAC Name |

2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-7(2)9(11(16)17)13-10(15)8(12-6-14)4-5-18-3/h6-9H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZMYBRYTYGZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952230 | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29790-45-2 | |

| Record name | N-Formylmethionylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029790452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337572 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that the improved YLA peptide suffers from low enzymatic stability. What strategies can be employed to enhance the stability of such therapeutic peptides while retaining their immunological activity?

A: The research explores introducing modifications near the peptide's scissile bond to improve enzymatic resistance without compromising its ability to stimulate CTL responses. [] Several analogues were synthesized and tested, leading to the identification of three promising candidates demonstrating both enhanced enzymatic stability and efficient CTL stimulation. [] This highlights the potential of targeted modifications in optimizing peptide stability, a critical factor for their therapeutic application. Further research can explore additional strategies like cyclization, backbone modifications, or incorporating non-natural amino acids to further enhance stability and half-life in vivo.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.